molecular formula C34H30N4O4S B12043712 Ethyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 483276-20-6

Ethyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12043712
CAS No.: 483276-20-6
M. Wt: 590.7 g/mol
InChI Key: HVLWAZLQDZHWJU-TURZUDJPSA-N
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Description

Introduction to Thiazolo[3,2-a]Pyrimidine Derivatives in Medicinal Chemistry

Bioisosteric Significance of Thiazolo[3,2-a]Pyrimidine Scaffolds

Thiazolo[3,2-a]pyrimidines are bioisosteres of purine, a fundamental scaffold in nucleic acids and adenosine triphosphate (ATP)-binding proteins. The replacement of purine’s imidazole ring with a thiazole moiety introduces enhanced electronic and steric properties, enabling selective interactions with biological targets. For example, the bridgehead nitrogen atom shared between the thiazole and pyrimidine rings mimics the N9 position of purine, facilitating binding to enzymes such as kinases and phosphodiesterases.

The derivative under study features a 3-oxo group and a methoxyphenyl substituent at position 5, which modulate electron distribution across the fused ring system. These modifications enhance π-π stacking interactions with hydrophobic binding pockets, as observed in kinase inhibition assays. Additionally, the pyrazole-methylene group at position 2 introduces conformational rigidity, favoring entropically driven binding to allosteric sites.

Table 1: Key Structural Features and Bioisosteric Advantages
Feature Role in Bioisosterism Example Target Interaction
Bridgehead nitrogen Mimics purine’s N9 position ATP-binding kinases
Thiazole ring Enhances lipophilicity Hydrophobic enzyme pockets
3-Oxo group Stabilizes keto-enol tautomerism Hydrogen bonding with residues
Pyrazole-methylene Restricts rotational freedom Allosteric modulation

Structural Analogies to Purine-Based Pharmacophores

The thiazolo[3,2-a]pyrimidine core shares a near-isosteric relationship with purine, differing primarily in the substitution of a sulfur atom for carbon at position 2 and the addition of a fused thiazole ring. This structural mimicry allows the derivative to compete with purine derivatives in enzymatic processes. For instance, the 7-methyl group in the target compound aligns spatially with the C8 position of guanine, enabling competitive inhibition of guanine-binding proteins.

The 4-methoxyphenyl substituent at position 5 extends into regions of the binding pocket typically occupied by purine’s ribose moiety, as demonstrated in molecular docking studies. This substituent’s methoxy group forms hydrogen bonds with polar residues, while its aromatic system engages in van der Waals interactions. Furthermore, the ethyl carboxylate group at position 6 introduces a negatively charged moiety, mimicking the phosphate groups of ATP and enhancing affinity for cationic binding sites.

Key Analogous Features:
  • Thiazole ringImidazole ring (purine)
  • Bridgehead nitrogenN9 (purine)
  • 7-Methyl groupC8 substituent (guanine)
  • Ethyl carboxylatePhosphate group (ATP)

Properties

CAS No.

483276-20-6

Molecular Formula

C34H30N4O4S

Molecular Weight

590.7 g/mol

IUPAC Name

ethyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-[[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C34H30N4O4S/c1-5-42-33(40)29-22(3)35-34-38(31(29)24-15-17-27(41-4)18-16-24)32(39)28(43-34)19-25-20-37(26-9-7-6-8-10-26)36-30(25)23-13-11-21(2)12-14-23/h6-20,31H,5H2,1-4H3/b28-19+

InChI Key

HVLWAZLQDZHWJU-TURZUDJPSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)/C(=C\C4=CN(N=C4C5=CC=C(C=C5)C)C6=CC=CC=C6)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)C(=CC4=CN(N=C4C5=CC=C(C=C5)C)C6=CC=CC=C6)S2)C

Origin of Product

United States

Preparation Methods

Solvent and Temperature Effects

Cyclization in polar aprotic solvents (e.g., DMF) enhances reaction efficiency by stabilizing intermediates. Elevated temperatures (>100°C) are critical for overcoming kinetic barriers during ring closure.

Spectroscopic Validation

  • ¹H NMR : The methylene proton (C2-H) in the final product appears as a singlet at δ 6.8–7.1 ppm, confirming conjugation with the pyrazole ring.

  • IR Spectroscopy : A carbonyl stretch at 1720 cm⁻¹ verifies the ester group, while a band at 1660 cm⁻¹ corresponds to the thiazolo ring C=N bond.

Comparative Analysis of Synthetic Routes

Route 1 (PPA-Mediated Cyclization)

  • Advantages : High regioselectivity, minimal side products.

  • Limitations : Requires handling of corrosive PPA.

Route 2 (Acid-Catalyzed Condensation)

  • Advantages : Mild conditions (HCl/ethanol).

  • Limitations : Lower yields (~50%) due to competing side reactions.

Scalability and Industrial Applications

The patent EP0050671A1 highlights the scalability of thiazolo[3,2-a]pyrimidine synthesis using continuous flow reactors. Key parameters for industrial production include:

  • Catalyst Recovery : PPA can be reused after neutralization with ammonia.

  • Purification : Recrystallization from ethanol/water mixtures achieves >95% purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions involving this compound may require specific reagents and conditions. For example:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including neurodegenerative disorders and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes. The compound’s structure allows it to bind to active sites of target proteins, thereby exerting its effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Electronic Effects

Thiazolo[3,2-a]pyrimidine derivatives differ primarily in substituents at positions 2, 5, and 6. Key structural analogs include:

Compound Substituent at Position 5 Substituent at Position 2 Key Features Reference
Target Compound 4-Methoxyphenyl (1-Phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene Electron-donating methoxy group; bulky pyrazole with aromatic groups
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 4-Bromophenyl Simple methylene Electron-withdrawing bromo group; π-halogen interactions in crystal packing
Ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxycarbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine 4-Chlorophenyl (Z)-Methoxycarbonylmethylene Chlorine enhances lipophilicity; Z-configuration affects geometry
Ethyl 7-methyl-5-(4-methylphenyl)-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-... 4-Methylphenyl Pyrazole with 3,4-dichlorophenyl Dichloro groups increase hydrophobicity; potential enhanced bioactivity
Ethyl 5-(4-isopropylphenyl)-2-{[5-(4-methylpiperazinyl)-2-furyl]methylene}-... 4-Isopropylphenyl Furylmethylene with piperazinyl group Piperazine improves solubility; furan introduces heterocyclic electronic effects
  • Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group in the target compound (electron-donating) contrasts with bromo/chloro substituents in analogs, altering electronic density and intermolecular interactions. For example, bromophenyl derivatives exhibit π-halogen bonding in crystal structures, while methoxyphenyl analogs may prioritize hydrogen bonding via the oxygen atom .

Physical and Crystallographic Properties

  • Solubility : Methoxy and piperazinyl groups () enhance aqueous solubility compared to halogenated or purely aromatic analogs. The target compound’s methoxyphenyl group may strike a balance between solubility and membrane permeability .
  • Crystal Packing : Bromophenyl derivatives () exhibit π-halogen interactions, while trimethoxybenzylidene analogs () form C–H···O hydrogen-bonded chains. The target compound’s pyrazole substituent likely promotes π-π stacking or van der Waals interactions due to its planar aromatic system .

Biological Activity

Ethyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological evaluations, particularly focusing on its anticancer properties.

Synthesis and Structural Characteristics

The compound was synthesized through a series of reactions involving the carboxylation of specific precursors. The synthesis typically involves the reaction of 4-methoxyphenyl derivatives with hydrazine derivatives to form pyrazole intermediates, which are then cyclized to yield the final thiazolo[3,2-a]pyrimidine structure. The molecular structure includes various functional groups that contribute to its biological activity.

Key Structural Features

  • Thiazolo[3,2-a]pyrimidine Core : This bicyclic structure is known for its pharmacological significance.
  • Methoxy and Phenyl Substituents : These groups enhance lipophilicity and may influence receptor interactions.

Biological Activity

The biological activity of this compound has been primarily evaluated in the context of cancer research. Several studies have reported its effects on various cancer cell lines.

Anticancer Activity

  • Cytotoxicity : The compound was tested against several cancer cell lines, including:
    • MCF-7 (breast cancer) : Exhibited significant cytotoxicity with an IC50 value of approximately 4.34 µM.
    • SiHa (cervical cancer) : Showed IC50 values around 3.60 µM.
    • PC-3 (prostate cancer) : Displayed an IC50 of about 2.97 µM.
    These values indicate that the compound has a selective cytotoxic effect on cancer cells while demonstrating minimal toxicity towards normal cells (HEK293T) .
  • Mechanism of Action : Preliminary studies suggest that the compound may act as a tubulin polymerization inhibitor, disrupting microtubule dynamics essential for cell division. Molecular docking studies have indicated binding at the colchicine site of tubulin .

Case Studies and Research Findings

Several research articles have documented the synthesis and biological evaluation of this compound:

Table 1: Biological Activity Summary

Cell LineIC50 Value (µM)Reference
MCF-74.34 ± 0.98
SiHa3.60 ± 0.45
PC-32.97 ± 0.88
HEK293T>50

Research Highlights

  • A study focused on the design and synthesis of related pyrazole derivatives found that modifications to the phenyl ring could enhance anticancer activity significantly .
  • Another investigation into the structure-activity relationship (SAR) suggested that electron-withdrawing groups increase potency against certain cancer cell lines .

Q & A

Basic: What are the common synthetic routes for this compound?

The synthesis typically involves multi-step reactions, starting with precursors like ethyl acetoacetate and aromatic aldehydes. Key steps include:

  • Condensation reactions under reflux in solvents (e.g., ethanol, acetic acid) to form the thiazolo-pyrimidine core.
  • Controlled reaction conditions (e.g., 8–10 hours at reflux) to minimize side products .
  • Purification via recrystallization or column chromatography to isolate the final product .
    Methodological considerations include optimizing solvent polarity and using catalysts (e.g., palladium or copper) to enhance yields .

Basic: How is the molecular structure confirmed?

Structural confirmation relies on:

  • X-ray crystallography to resolve 3D conformation and stereochemistry (e.g., boat-shaped pyrimidine ring puckering ).
  • NMR spectroscopy (1H/13C) to assign substituents and verify regiochemistry .
  • Mass spectrometry for molecular weight validation .
    Discrepancies between computational and experimental data require cross-validation with multiple techniques .

Advanced: How can reaction conditions be systematically optimized?

Optimization strategies include:

  • Design of Experiments (DoE) to test variables like temperature, solvent, and catalyst loading.
  • HPLC monitoring to track reaction progress and impurity profiles .
  • Catalyst screening (e.g., transition metals in ) to improve regioselectivity.
    Post-reaction, recrystallization solvent selection (e.g., ethyl acetate/ethanol mixtures) enhances purity .

Advanced: How to resolve contradictions in spectroscopic vs. crystallographic data?

  • Re-examine synthesis steps for potential isomerization (e.g., Z/E configurations) .
  • Verify refinement parameters in crystallographic software (e.g., SHELX ) to ensure accurate bond-length/angle assignments.
  • Use complementary techniques like NOESY NMR to confirm spatial arrangements .

Advanced: What methodologies assess biological activity?

  • In vitro enzyme assays (e.g., kinase inhibition) to identify target interactions .
  • Molecular docking simulations to predict binding affinities with proteins (e.g., COX-2 ).
  • Surface Plasmon Resonance (SPR) for real-time analysis of receptor-ligand kinetics .
    Biological activity is often compared to analogs (Table 1, ):
Compound SubstituentsKey Activity
4-ChlorophenylCOX inhibition
4-HydroxyphenylEnhanced solubility
Benzylidene derivativesPKC kinase selectivity

Basic: What analytical techniques ensure purity?

  • HPLC with UV detection to quantify impurities (<1% threshold) .
  • Melting point analysis to detect polymorphic variations .
  • Elemental analysis for C/H/N/S composition validation .

Advanced: How to achieve stereochemical control during synthesis?

  • Chiral catalysts (e.g., organocatalysts) to direct enantioselective cyclization.
  • Low-temperature reactions to suppress thermal isomerization .
  • X-ray-guided synthesis to correlate reaction pathways with crystal packing effects .

Basic: Which functional groups drive reactivity?

  • Thiazole-pyrimidine core : Participates in π-π stacking with biological targets .
  • Ester groups : Hydrolyze under basic conditions to carboxylic acids .
  • Methoxyphenyl substituents : Influence electron density and metabolic stability .

Advanced: How to design stability studies?

  • Forced degradation under acidic/basic/oxidative conditions monitored via HPLC .
  • Accelerated thermal aging (40–60°C) to predict shelf-life .
  • Light-exposure tests to assess photolytic degradation pathways .

Advanced: How to study structure-activity relationships (SAR)?

  • Synthesize analogs with varied substituents (e.g., halogen vs. methoxy groups) .
  • QSAR modeling to correlate electronic parameters (e.g., logP, H-bond donors) with bioactivity .
  • Crystallographic data (e.g., dihedral angles in ) to link conformation to potency.

Basic: What solvents are optimal for recrystallization?

  • Ethyl acetate/ethanol mixtures (3:2 v/v) yield high-purity crystals .
  • DMF for polar intermediates, followed by water precipitation .

Advanced: How to address low yields in multi-step syntheses?

  • Intermediate trapping (e.g., via Schlenk techniques) to stabilize reactive species.
  • Flow chemistry to improve heat/mass transfer in condensation steps .
  • Catalyst recycling (e.g., immobilized Pd nanoparticles) to reduce costs .

Basic: What safety protocols are critical during synthesis?

  • Ventilated fume hoods for handling volatile solvents (e.g., acetic anhydride ).
  • PPE (gloves, goggles) to prevent exposure to irritants like chloroacetic acid .

Advanced: How to validate computational docking results experimentally?

  • Isothermal Titration Calorimetry (ITC) to measure binding thermodynamics .
  • Crystallize ligand-protein complexes for direct interaction mapping .
  • Mutagenesis studies to confirm critical binding residues .

Basic: How does this compound compare to similar thiazolo-pyrimidines?

Key distinctions include:

  • Substituent effects : Methoxyphenyl enhances metabolic stability vs. chlorophenyl’s potency .
  • Stereoelectronic profiles : Pyrazole moieties (e.g., in ) improve target selectivity.
  • Biological targets : Varied activity against kinases vs. inflammatory enzymes .

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